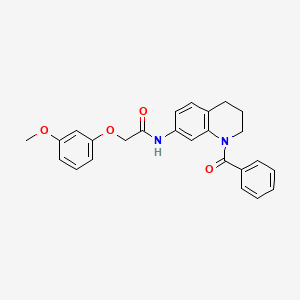
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide, also known as “Quinoline-7-carboxamide”, is a heterocyclic compound composed of a quinoline ring fused with a carboxamide group. It is a biologically active compound with a wide range of applications in both scientific research and laboratory experiments. In
科学的研究の応用
Quinoline-7-carboxamide has been widely used in scientific research due to its biological activity. It has been used as an inhibitor of protein kinases, such as protein kinase C (PKC), and as an inhibitor of tyrosine kinases, such as epidermal growth factor receptor (EGFR). It has also been used in the study of the role of mitochondrial respiration in cancer cell survival, and as a potential therapeutic agent for the treatment of cancer.
作用機序
Quinoline-7-carboxamide binds to protein kinases and tyrosine kinases, inhibiting their activity. It has been shown to bind to the ATP-binding site of protein kinases, as well as to the substrate-binding site of tyrosine kinases, blocking their ability to phosphorylate proteins. It also binds to the mitochondrial respiration complex, inhibiting mitochondrial respiration and leading to cell death.
Biochemical and Physiological Effects
Quinoline-7-carboxamide has been shown to inhibit the activity of protein kinases, tyrosine kinases, and mitochondrial respiration. This inhibition leads to a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
実験室実験の利点と制限
Quinoline-7-carboxamide has several advantages for use in laboratory experiments. It is a highly potent inhibitor of protein kinases and tyrosine kinases, and it is relatively easy to synthesize. It is also relatively stable, making it suitable for use in long-term experiments. However, it is also relatively expensive, and it is not suitable for use in experiments involving live cells or animals.
将来の方向性
There are several potential future directions for research on Quinoline-7-carboxamide. It could be used to study the role of protein kinases and tyrosine kinases in various diseases, such as cancer, diabetes, and Alzheimer’s disease. It could also be used to study the role of mitochondrial respiration in cell death and disease progression. Additionally, it could be used to develop new therapeutic agents for the treatment of cancer and other diseases.
合成法
Quinoline-7-carboxamide can be synthesized in several ways, including the condensation reaction of 2-methoxyphenol and benzoyl chloride, the condensation reaction of 2-methoxyphenol and benzoyl isocyanate, and the condensation reaction of 2-methoxyphenol and benzoyl isothiocyanate. The condensation reaction of 2-methoxyphenol and benzoyl chloride is the most commonly used method, and it is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-30-21-10-5-11-22(16-21)31-17-24(28)26-20-13-12-18-9-6-14-27(23(18)15-20)25(29)19-7-3-2-4-8-19/h2-5,7-8,10-13,15-16H,6,9,14,17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKHKOPENGTDSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3-methoxyphenyl)methyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6561386.png)
![N-(3-methoxyphenyl)-2-({6-oxo-5-[3-(trifluoromethyl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6561392.png)
![2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6561393.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6561396.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6561400.png)
![N-(3-methoxyphenyl)-2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}acetamide](/img/structure/B6561401.png)
![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6561412.png)
![6-({4-[2-(3-methoxyphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6561420.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B6561422.png)
![N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B6561430.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B6561435.png)
![2-(3-methoxyphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6561442.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B6561449.png)
![2-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-4H-chromen-4-one](/img/structure/B6561454.png)
